3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid
Description
3-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid backbone substituted with a pentafluoroethoxy (–O–CF₂–CF₃) group at the 3-position. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are valued for their chemical stability and surfactant properties. Its molecular formula is C₉H₅F₅O₃, with a molecular weight of 256.13 g/mol . The pentafluoroethoxy group significantly enhances its electronegativity and lipophobicity, making it useful in applications requiring thermal and chemical resistance, such as polymer synthesis, agrochemicals, or pharmaceutical intermediates .
Properties
CAS No. |
123876-27-7 |
|---|---|
Molecular Formula |
C9H5F5O3 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,12)9(13,14)17-6-3-1-2-5(4-6)7(15)16/h1-4H,(H,15,16) |
InChI Key |
BCGBIUZYGBHRRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(F)(F)F)(F)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with pentafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production methods for 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethoxy group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylates.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and nitrating agents, often under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Agricultural Applications
Pesticide Development
The compound has been investigated for use as an active ingredient in pesticides. Its structural characteristics allow it to exhibit significant pest-controlling activity, particularly against harmful arthropods in agricultural settings. Research indicates that derivatives of benzoic acid with fluorinated groups can enhance insecticidal and acaricidal properties while minimizing toxicity to non-target organisms such as mammals and beneficial insects .
Case Study: Isoxazoline-Substituted Compounds
In a patent detailing the synthesis of isoxazoline-substituted benzoic acids, it was found that these compounds demonstrate effective inhibition of matrix metalloproteinases and TNF-α, making them suitable candidates for anti-inflammatory agents as well as pest control . The incorporation of 3-(1,1,2,2,2-pentafluoroethoxy) into these structures could potentially enhance their efficacy.
Pharmaceutical Applications
Therapeutic Agents
Research into the pharmacological properties of fluorinated benzoic acids suggests potential applications in drug development. The unique electronic properties of the pentafluoroethoxy group can improve the bioavailability and potency of therapeutic agents. For instance, certain derivatives have shown promise in treating thromboembolic disorders due to their ability to inhibit platelet aggregation .
Case Study: Anti-Inflammatory and Antithrombotic Properties
Studies have indicated that compounds similar to 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid possess anti-inflammatory properties and can act as thrombolytic agents. Their mechanisms involve the inhibition of specific enzymes involved in inflammatory pathways and blood clot formation .
Material Science Applications
Fluoropolymer Synthesis
The pentafluoroethoxy group contributes to the hydrophobicity and thermal stability of polymers. This characteristic is crucial in developing advanced materials used in electronics and energy sectors. Fluorinated compounds are often employed as additives or modifiers in polymer formulations to enhance performance under extreme conditions .
Case Study: Semiconductor Manufacturing
In semiconductor manufacturing processes, fluorinated compounds are utilized as photoacid generators and surfactants. The stability and low surface energy provided by these compounds make them ideal for applications requiring high precision and reliability .
Environmental Considerations
PFAS Alternatives
Given the growing concern over per- and polyfluoroalkyl substances (PFAS), research into alternatives like 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid is essential. This compound could potentially serve as a less harmful substitute in applications traditionally dominated by PFAS due to its unique properties while maintaining functionality .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Agriculture | Pesticides | Enhanced efficacy with lower toxicity |
| Pharmaceuticals | Anti-inflammatory agents | Improved bioavailability and potency |
| Material Science | Polymer additives | Enhanced thermal stability and hydrophobicity |
| Environmental Science | PFAS alternatives | Reduced environmental impact compared to traditional PFAS |
Mechanism of Action
The mechanism of action of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid is primarily influenced by its ability to interact with various molecular targets. The pentafluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with intracellular targets and disrupt cellular processes.
Comparison with Similar Compounds
Structural and Chemical Properties
The compound’s structure comprises:
- Benzoic acid core : Provides acidity (pKa ~2–3) and reactivity for conjugation or salt formation.
- 3-Position substitution : The pentafluoroethoxy group (–O–CF₂–CF₃) introduces steric bulk and fluorine-induced electron-withdrawing effects, reducing solubility in polar solvents but enhancing stability against hydrolysis and oxidation .
- Synthesis : Likely synthesized via nucleophilic substitution or coupling reactions, as seen in analogous fluorinated benzoic acid derivatives (e.g., coupling pentafluoroethoxy precursors to benzoic acid using carbodiimide reagents) .
Comparison with Similar Compounds
Table 1: Comparison of Fluorinated Benzoic Acid Derivatives
Key Differences:
Fluorination Degree :
- The pentafluoroethoxy group (–O–CF₂–CF₃) in the target compound provides higher fluorine content (5 F atoms) compared to tetrafluoroethoxy (–O–CF₂–CF₂H, 4 F) or trifluoroethoxy (–O–CF₂H, 3 F) analogs. This increases hydrophobicity and environmental persistence .
- EEA-NH4 (C₄H₂F₁₁O₃) has even higher fluorine content (11 F), making it a potent surfactant but raising bioaccumulation concerns .
Regiochemistry :
- Substitution at the 3-position (meta) on benzoic acid reduces steric hindrance compared to 2-position (ortho) derivatives, enhancing reactivity in coupling reactions .
Functional Group Variations :
- Sulfonic Acid Derivatives : Compounds like 1,1,2,2-tetrafluoro-2-(pentafluoroethoxy)ethanesulfonic acid (C₄HF₉O₄S, MW 316.10) exhibit stronger acidity (sulfonic acid group) and are used as electrolytes or corrosion inhibitors .
Biological Activity
3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a pentafluoroethoxy group. This compound has gained attention in recent years due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, highlighting its effects on cellular processes, potential therapeutic uses, and relevant research findings.
Chemical Structure
The chemical structure of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid can be represented as follows:
This structure features a benzoic acid core with a highly electronegative pentafluoroethoxy substituent that may influence its biological interactions.
1. Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit antimicrobial properties. In particular, derivatives similar to 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid have shown effectiveness against various microbial strains. For example:
- Study Findings : A study demonstrated that certain benzoic acid derivatives inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of electronegative groups like pentafluoroethoxy may enhance these effects by increasing the compound's lipophilicity and membrane permeability .
2. Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives is noteworthy. Compounds structurally related to 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid have been studied for their ability to modulate inflammatory pathways:
- Case Study : A derivative was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α and IL-1β) in lipopolysaccharide (LPS)-induced inflammation models in rats. This suggests that similar compounds may inhibit cyclooxygenase (COX) activity and NF-κB signaling pathways .
3. Proteasome Activity Modulation
Another area of interest is the modulation of proteasomal activity by benzoic acid derivatives:
- Research Findings : Studies have indicated that certain benzoic acid derivatives can enhance the activity of proteasomes and cathepsins B and L in human fibroblasts. This modulation is significant for protein homeostasis and may have implications for aging and degenerative diseases .
4. Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid:
- Toxicological Assessment : While some studies suggest low cytotoxicity at therapeutic concentrations in cell lines , further investigation is required to understand the long-term effects and mechanisms behind any observed toxicity.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(1,1,2,2,2-pentafluoroethoxy)benzoic acid, and how can purity be optimized?
Methodological Answer:
A common approach involves nucleophilic aromatic substitution on 3-hydroxybenzoic acid using pentafluoroethyl iodide or bromide under basic conditions (e.g., K₂CO₃ in DMF). Fluorinated ethers are highly electron-withdrawing, so activating groups or catalysts (e.g., CuI) may enhance reactivity . Post-synthesis, recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended for purification. Purity validation should include HPLC (≥98%) and ¹⁹F NMR to confirm the absence of unreacted precursors or byproducts .
Basic: What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm) and carboxylic acid protons (broad ~12 ppm). ¹⁹F NMR is essential to confirm the pentafluoroethoxy group’s presence (distinct splitting patterns due to CF₂ and CF₃ groups) .
- FT-IR : Look for C=O stretching (~1680 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M-H]⁻ ion for benzoic acid derivatives).
- Thermal Stability : TGA/DSC to assess decomposition temperatures, particularly under oxidative conditions .
Advanced: How does the pentafluoroethoxy substituent influence electronic and steric properties compared to non-fluorinated analogs?
Methodological Answer:
The pentafluoroethoxy group introduces strong electron-withdrawing effects (-I and -F inductive effects), which:
- Reduce electron density on the aromatic ring, altering reactivity in electrophilic substitution (e.g., slower nitration/sulfonation).
- Enhance acidity of the benzoic acid moiety (lower pKa vs. non-fluorinated analogs), impacting solubility in aqueous buffers .
Computational Validation : - Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and compare HOMO/LUMO energies with analogs like 3-methoxybenzoic acid. This predicts regioselectivity in further functionalization .
Advanced: How can researchers resolve contradictions in biological activity data for this compound (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer:
Contradictions may arise from:
- Purity Issues : Trace fluorinated byproducts (e.g., partial hydrolysis products) can interfere with assays. Re-purify using ion-exchange chromatography .
- Assay Conditions : Fluorinated compounds may exhibit pH-dependent solubility. Pre-dissolve in DMSO and confirm concentration via UV-Vis (λ ~260 nm for benzoic acid derivatives) .
- Structural Confirmation : Use X-ray crystallography or NOESY NMR to rule out conformational isomers impacting binding .
Case Study : If inconsistent enzyme inhibition is observed, compare IC₅₀ values under varied ionic strengths or co-solvents (e.g., PEG-400) to assess aggregation-prone behavior .
Advanced: What experimental designs are optimal for studying hydrolytic stability under physiological conditions?
Methodological Answer:
- Hydrolysis Kinetics :
- Prepare buffers at pH 2 (simulating gastric fluid), 7.4 (blood), and 9 (intestinal). Incubate compound at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours .
- Use LC-MS to identify hydrolysis products (e.g., 3-hydroxybenzoic acid or fluoroethanol derivatives).
- Temperature-Dependent Stability :
- Conduct accelerated aging studies (40–60°C) and apply the Arrhenius equation to extrapolate shelf-life at 25°C .
Advanced: How can this compound serve as a building block for targeted drug delivery systems?
Methodological Answer:
- Prodrug Design :
- Convert the carboxylic acid to an ester (e.g., pentafluorophenyl ester) for improved cell permeability. Hydrolysis by intracellular esterases releases the active acid .
- Conjugate with PEGylated nanoparticles via carbodiimide coupling (EDC/NHS chemistry) to enhance biodistribution .
- In Vivo Validation :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
